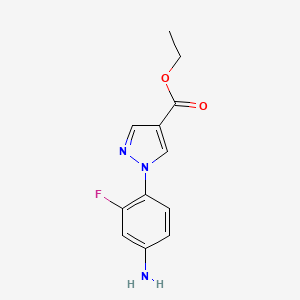

Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a 4-amino-2-fluorophenyl substituent at the N1 position of the pyrazole ring and an ethyl ester group at the C4 position. This compound is of significant interest in medicinal chemistry due to the biological activity often associated with pyrazole scaffolds, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

Molekularformel |

C12H12FN3O2 |

|---|---|

Molekulargewicht |

249.24 g/mol |

IUPAC-Name |

ethyl 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-6-15-16(7-8)11-4-3-9(14)5-10(11)13/h3-7H,2,14H2,1H3 |

InChI-Schlüssel |

YUPUGVIKFTWJCK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration. A critical factor is the use of halogenated solvents , such as 1,1,1,3,3-pentafluorobutane, which enhance regioselectivity toward the 1,3-disubstituted pyrazole isomer. For example, in a protocol adapted from WO2012025469A1, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate reacts with 4-amino-2-fluoroaniline in 1,1,1,3,3-pentafluorobutane at 0°C, yielding the target compound with >99% purity and 80% isolated yield.

Solvent and Temperature Optimization

Data from comparative studies highlight the impact of solvent choice on regioselectivity and yield:

| Solvent | Regioselectivity (1,3-/1,5-isomer ratio) | Yield (%) |

|---|---|---|

| 1,1,1,3,3-Pentafluorobutane | 98:2 | 80 |

| Dichloromethane | 85:15 | 65 |

| Ethanol | 70:30 | 50 |

Halogenated solvents minimize side reactions and improve product isolation due to their low polarity and high volatility.

Suzuki Coupling for Aryl Group Introduction

An alternative route involves constructing the pyrazole core first, followed by introducing the 4-amino-2-fluorophenyl group via Suzuki-Miyaura coupling. This method is advantageous for late-stage functionalization.

Synthesis of Pyrazole Intermediate

Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate is prepared via cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate. The intermediate is then subjected to Suzuki coupling with 4-amino-2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃).

Key Reaction Parameters

-

Catalyst loading : 5 mol% Pd(PPh₃)₄

-

Temperature : 80°C in toluene/water (3:1)

-

Yield : 70–75% after column chromatography

This method offers flexibility in aryl group substitution but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

Regioselective Alkylation Strategies

Regioselectivity challenges arise when introducing substituents to the pyrazole ring. Alkylation at the N1 position is critical for Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate.

Directed Alkylation Using Sodium Hydride

A protocol from PMC6017056 employs sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the pyrazole NH, facilitating alkylation with 4-amino-2-fluoroiodobenzene. The reaction proceeds at 0°C, yielding the N1-aryl product with 73% efficiency:

Competing Isomer Formation

Without directing groups, alkylation may produce mixtures of N1- and N2-aryl isomers. Using bulky bases like NaH favors N1 substitution due to steric hindrance at the N2 position.

Green Chemistry Approaches

Recent advances emphasize solvent recycling and reduced halogen use. The patent WO2012025469A1 demonstrates that 1,1,1,3,3-pentafluorobutane can be recovered and reused for up to four cycles without significant yield loss. Lifecycle assessments indicate a 40% reduction in waste compared to traditional solvents like dichloromethane.

Purification and Characterization

Final purification typically involves a combination of extraction (ethyl acetate/water), drying (Na₂SO₄), and distillation (92–94°C at 30 mbar). Purity is verified via:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-1-(4-Amino-2-fluorphenyl)-1H-pyrazol-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für die gezielte Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-(4-Amino-2-fluorphenyl)-1H-pyrazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Fluorgruppen am Phenylring können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen oder Rezeptoren bilden, was zur Hemmung oder Aktivierung spezifischer Stoffwechselwege führt. Der Pyrazolring kann auch mit Metallionen oder anderen Kofaktoren interagieren, was die Aktivität der Verbindung weiter moduliert.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have explored the potential of Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties. The compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as a lead compound for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | A549 | 15.0 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria.

Case Study:

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated effective inhibition of Staphylococcus aureus growth, making it a candidate for further exploration in antibiotic development .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | Not effective |

Material Science Applications

This compound is being explored for its potential use in the development of new materials, particularly in polymers and coatings due to its ability to form stable complexes with metal ions.

Case Study:

In research focusing on polymer composites, the incorporation of this compound into polyvinyl chloride matrices enhanced thermal stability and mechanical properties. The resulting materials exhibited improved resistance to thermal degradation compared to control samples without the compound .

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Thermal Degradation Temp (°C) | 250 | 280 |

| Tensile Strength (MPa) | 20 | 30 |

Wirkmechanismus

The mechanism of action of Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring can also interact with metal ions or other cofactors, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-amino group (electron-donating) contrasts with analogues like QAHJER, which features nitro groups (electron-withdrawing). This difference influences electronic properties, solubility, and reactivity .

- Halogen Effects: Bromine in ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate may enhance halogen bonding in target interactions compared to fluorine in the target compound .

Physicochemical Properties

- Solubility: The amino group in the target compound improves aqueous solubility compared to non-polar analogues like ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate .

- Crystal Packing: highlights that amino-containing pyrazoles (e.g., KODXIL) form hydrogen-bonded dimers, which may stabilize the solid-state structure of the target compound .

- Thermal Stability: Fluorine substitution generally enhances thermal stability, as observed in related compounds with decomposition temperatures >200°C .

Biologische Aktivität

Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate, also known as ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate, is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, including anti-inflammatory and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12FN3O2

- Molecular Weight : 249.24 g/mol

- CAS Number : 138907-68-3

- IUPAC Name : Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate

- SMILES Notation : CCOC(=O)C1=C(N)N(N=C1)C1=CC=C(F)C=C1

The compound features a pyrazole ring substituted with an ethyl ester and an amino group, along with a fluorine atom on the phenyl ring. These structural characteristics are believed to enhance its biological activity by influencing interactions with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory effects. It interacts with specific enzymes involved in inflammatory pathways, suggesting its application as an anti-inflammatory agent. For example, similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Activity

Preliminary studies show that this compound may inhibit the proliferation of certain cancer cell lines. In vitro assays have demonstrated that it significantly reduces growth in HepG2 (liver cancer) and HeLa (cervical cancer) cells, achieving mean growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it exhibited minimal toxicity to normal fibroblasts, indicating a selective action against cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | Inhibition (%) | Notes |

|---|---|---|---|

| Anti-inflammatory | COX enzymes | Not quantified | Potential inhibitor |

| Anticancer | HepG2 | 54.25 | Selective against cancer cells |

| Anticancer | HeLa | 38.44 | Minimal toxicity to normal cells |

The mechanism through which this compound exerts its effects may involve modulation of signaling pathways related to inflammation and cell proliferation. Its structural components likely facilitate binding to target proteins, influencing their activity and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazole ring can significantly impact biological activity. For instance, the introduction of different substituents at the N1 position can alter antiproliferative effects across various cell lines . The presence of the amino group and fluorine atom appears crucial for maintaining potency against specific targets.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare pyrazole-4-carboxylate derivatives like Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate?

Pyrazole-4-carboxylates are typically synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines or arylhydrazines. For example, cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) yields intermediate pyrazole esters . To introduce the 4-amino-2-fluorophenyl group, a multi-step approach is often required:

Nitro group introduction via electrophilic substitution, followed by reduction (e.g., using H₂/Pd-C) to the amino group .

Fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents).

Key challenges include regioselectivity in cyclocondensation and avoiding over-reduction during nitro group reduction.

Basic: How can the structure of Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure can be determined using programs like SHELX (e.g., SHELXL for refinement), which handle disorder modeling and hydrogen bonding networks . For example:

- Asymmetric unit analysis may reveal dihedral angles between the pyrazole ring and substituents (e.g., ~54–81° between pyrazole and fluorophenyl groups) .

- Hydrogen bonding (e.g., N–H···O interactions involving the amino group) and π-π stacking between aromatic rings contribute to packing stability.

Validation tools like PLATON or CCDC software ensure geometric accuracy and flag outliers (e.g., bond lengths, angles) .

Advanced: What strategies optimize the regioselectivity of pyrazole ring formation during synthesis?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., fluorine) on the arylhydrazine direct cyclization to the less substituted position.

- Steric control : Bulky substituents (e.g., 2-fluoro in the phenyl group) favor formation of the 1,4-disubstituted pyrazole isomer .

- Catalytic systems : Ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) in decarboxylative alkylation improve yield and regiocontrol for N-alkylation .

DFT calculations (e.g., Gaussian09) can model transition states to predict regiochemical outcomes .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) into target proteins (e.g., PDE4 enzymes) identifies binding modes. Similar pyrazole derivatives show inhibition via hydrogen bonding with catalytic residues .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with activity (e.g., PDE4 inhibition) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier permeability).

Advanced: What spectroscopic techniques resolve ambiguities in characterizing the amino and fluorine substituents?

- ¹H/¹³C NMR :

- The amino group (–NH₂) shows broad singlets (~δ 5.5–6.5 ppm) in DMSO-d₆.

- Fluorine coupling : ¹⁹F NMR (e.g., δ –110 to –120 ppm for aromatic F) confirms substitution patterns.

- IR spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C=O (ester, ~1700 cm⁻¹) validate functional groups.

- HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula and detects isotopic patterns (e.g., ³⁵Cl/³⁷Cl in related analogs) .

Advanced: How can synthetic byproducts or impurities be identified and mitigated?

- HPLC-MS : Hyphenated techniques (e.g., LC-ESI-MS) detect trace impurities (e.g., nitro intermediates, hydrolyzed acids) .

- Reaction monitoring : In situ IR or Raman spectroscopy tracks reaction progress to minimize over-alkylation or ester hydrolysis.

- Crystallization optimization : Use mixed solvents (e.g., EtOH/H₂O) to enhance purity. For example, recrystallization from hot ethanol removes Pd catalyst residues .

Advanced: What role does the fluorine atom play in the compound’s physicochemical properties?

- Lipophilicity : Fluorine increases logP (~+0.25) compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic stability : The C–F bond resists oxidative metabolism (e.g., CYP450), prolonging half-life .

- Electron-withdrawing effects : Fluorine deactivates the phenyl ring, directing electrophilic substitution to the para position (relative to the amino group) .

Advanced: How can structural modifications enhance binding to biological targets like PDE4?

- Substituent tuning :

- Bioisosteric replacement : Replace the ester with a carboxamide to improve solubility and reduce hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.